molecular formula C9H6O2 B1361060 5-Ethynyl-benzo[1,3]dioxole CAS No. 57134-53-9

5-Ethynyl-benzo[1,3]dioxole

Cat. No.: B1361060
CAS No.: 57134-53-9
M. Wt: 146.14 g/mol
InChI Key: XMXCRJLWEKHZAV-UHFFFAOYSA-N
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Description

5-Ethynyl-benzo[1,3]dioxole is an organic compound with the molecular formula C₉H₆O₂. It is a derivative of benzo[1,3]dioxole, featuring an ethynyl group at the 5-position.

Biochemical Analysis

Biochemical Properties

5-Ethynyl-benzo[1,3]dioxole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and function . For instance, it can act as a substrate or inhibitor for certain enzymes, thereby modulating their catalytic activity. The interactions between this compound and these biomolecules are often characterized by binding affinities and specific molecular interactions that can alter the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cell lines such as HeLa, Caco-2, and Hep3B, this compound derivatives have shown cytotoxic activity, leading to cell cycle arrest and apoptosis . These effects are mediated through the modulation of signaling pathways and the regulation of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo chemical degradation, which can affect its potency and efficacy. In in vitro studies, the stability of this compound is often assessed under various conditions to determine its shelf life and optimal storage conditions . Long-term exposure to the compound can also lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, this compound can exhibit toxic or adverse effects, including tissue damage and organ toxicity . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities . Understanding the metabolic pathways of this compound is essential for elucidating its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of this compound can influence its biological activity and therapeutic efficacy, making it important to study these processes in detail.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various cellular environments . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-benzo[1,3]dioxole typically involves the reaction of 3,4-methylenedioxyphenylacetylene with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of 3,4-methylenedioxyiodobenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-benzo[1,3]dioxole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethynyl-benzo[1,3]dioxole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-benzo[1,3]dioxole
  • 5-Bromo-benzo[1,3]dioxole
  • 5-Nitro-benzo[1,3]dioxole

Uniqueness

5-Ethynyl-benzo[1,3]dioxole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzo[1,3]dioxole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-ethynyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h1,3-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXCRJLWEKHZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205771
Record name 5-Ethynylbenzo-1,3-dioxole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57134-53-9
Record name 5-Ethynyl-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57134-53-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethynylbenzo-1,3-dioxole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethynylbenzo-1,3-dioxole
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Record name 5-ethynylbenzo-1,3-dioxole
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Record name 5-Ethynyl-1,3-benzodioxole
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Synthesis routes and methods

Procedure details

To a solution of 5-(2,2-dibromo-vinyl)-benzo[1,3]dioxole (1.47 g, 5.0 mmol) in THF (10 mL) at −78° C. was added 2.0 M solution of n-butyllithium (5.5 mL, in cyclohexane) over 5 minutes period. After the addition completed, the reaction was stirred for 1 h, and then quenched with saturated NH4Cl. The mixture was allowed to warm up to room temperature. THF was removed. The aqueous was extracted with ethyl acetate. The organic layer was washed with water, brine, dried over Na2SO4, concentrated, and flash chromatographed on silica gel, eluting with DCM/hexane (5 to 10%) to give the title compound (0.64 g, 95% yield) as an orange oil. 1H NMR (CDCl3) δ 7.02 (dd, 1H, J=1.6, 8.1 Hz), 6.93 (d, 1H, J=1.6 Hz), 6.75 (d, 1H, J=8.0 Hz), 5.98 (s, 2H), 2.97 (s, 1H).
Quantity
1.47 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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